molecular formula C25H22N2O4S B11657023 Methyl 2-({[2-(3-ethoxyphenyl)quinolin-4-yl]carbonyl}amino)-5-methylthiophene-3-carboxylate

Methyl 2-({[2-(3-ethoxyphenyl)quinolin-4-yl]carbonyl}amino)-5-methylthiophene-3-carboxylate

Cat. No.: B11657023
M. Wt: 446.5 g/mol
InChI Key: MPCOXUXSAPRUHZ-UHFFFAOYSA-N
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Description

METHYL 2-[2-(3-ETHOXYPHENYL)QUINOLINE-4-AMIDO]-5-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and are used in the development of various therapeutic agents

Preparation Methods

The synthesis of METHYL 2-[2-(3-ETHOXYPHENYL)QUINOLINE-4-AMIDO]-5-METHYLTHIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of the quinoline ring and the subsequent attachment of the ethoxyphenyl and thiophene groups. Common synthetic routes for quinoline derivatives include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods typically involve the use of aniline and acetophenone derivatives, with catalysts such as zeolites or transition metals to facilitate the reactions .

Chemical Reactions Analysis

METHYL 2-[2-(3-ETHOXYPHENYL)QUINOLINE-4-AMIDO]-5-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Scientific Research Applications

METHYL 2-[2-(3-ETHOXYPHENYL)QUINOLINE-4-AMIDO]-5-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-[2-(3-ETHOXYPHENYL)QUINOLINE-4-AMIDO]-5-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, it can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

METHYL 2-[2-(3-ETHOXYPHENYL)QUINOLINE-4-AMIDO]-5-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with other quinoline derivatives, such as:

The uniqueness of METHYL 2-[2-(3-ETHOXYPHENYL)QUINOLINE-4-AMIDO]-5-METHYLTHIOPHENE-3-CARBOXYLATE lies in its specific substituents, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C25H22N2O4S

Molecular Weight

446.5 g/mol

IUPAC Name

methyl 2-[[2-(3-ethoxyphenyl)quinoline-4-carbonyl]amino]-5-methylthiophene-3-carboxylate

InChI

InChI=1S/C25H22N2O4S/c1-4-31-17-9-7-8-16(13-17)22-14-19(18-10-5-6-11-21(18)26-22)23(28)27-24-20(25(29)30-3)12-15(2)32-24/h5-14H,4H2,1-3H3,(H,27,28)

InChI Key

MPCOXUXSAPRUHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=C(S4)C)C(=O)OC

Origin of Product

United States

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